molecular formula C7H4BrClN2 B602834 4-bromo-7-chloro-1H-benzimidazole CAS No. 1360945-34-1

4-bromo-7-chloro-1H-benzimidazole

Cat. No.: B602834
CAS No.: 1360945-34-1
M. Wt: 231.48g/mol
InChI Key: CEUQSGOBJMLVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-7-chloro-1H-benzimidazole is a heterocyclic compound with a wide range of applications in pharmaceutical, food, and agrochemical industries . It is used as a catalyst, a stabilizer, and an oxidant . The IUPAC name for this compound is 4-bromo-7-chloro-1H-benzo[d]imidazole .


Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . A one-pot, multicomponent reaction enables the transformation of commercial aryl amines, aldehydes, and azides into valuable benzimidazole structural units .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with an imidazole ring . The compound has a molecular weight of 231.48 .


Physical and Chemical Properties Analysis

This compound is a solid substance that is stored at ambient temperature .

Scientific Research Applications

Antimicrobial and Antitumor Activities

  • Synthesis and Biological Evaluation : A number of studies have explored the synthesis of benzimidazole derivatives, including 4-bromo-7-chloro-1H-benzimidazole, and evaluated their biological activities. For instance, benzimidazole compounds have been investigated for their antimicrobial properties against various pathogens, including bacteria and fungi. Additionally, certain derivatives have shown potential as antitumor agents, indicating their relevance in the development of new therapeutic drugs (Khalifa et al., 2018).

Inhibition of Enzymatic Activities

  • DNA Topoisomerase I Inhibitors : Benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerase I, an enzyme critical for DNA replication and cell division. This activity suggests the potential use of these compounds in cancer therapy, where inhibiting DNA replication in cancer cells could be a viable strategy (Alpan, Gunes, & Topçu, 2007).

Antiviral Agents

  • Hepatitis C Virus (HCV) and Flaviviridae : Research on benzimidazole and benzotriazole analogues, including those structurally related to this compound, has shown that these compounds can inhibit the NTPase/helicase activities of viruses within the Flaviviridae family, such as HCV. This suggests a potential application in treating viral infections by targeting virus replication mechanisms (Bretner et al., 2005).

Structural and Crystallographic Studies

  • Crystal Structure Analysis : The structural and crystallographic analysis of benzimidazole derivatives has provided insights into their molecular configurations and potential interaction mechanisms with biological targets. Such studies are foundational for designing drugs with optimized efficacy and reduced toxicity (Hranjec et al., 2009).

Safety and Hazards

The compound is harmful in contact with skin, if inhaled, and if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using the compound only outdoors or in a well-ventilated area, avoiding breathing dust, washing exposed skin thoroughly after handling, and wearing protective clothing, gloves, safety glasses, and dust respirator .

Properties

IUPAC Name

7-bromo-4-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUQSGOBJMLVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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